molecular formula C8H8N4O2S2 B12108445 4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide

4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide

Cat. No.: B12108445
M. Wt: 256.3 g/mol
InChI Key: IPYJNJSFOSMPBW-UHFFFAOYSA-N
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Description

4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide: is a chemical compound that belongs to the sulfonamide class. Its systematic name is This compound , and it has the molecular formula C₆H₆N₄O₂S₂ . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves introducing an amino group (NH₂) onto a benzenesulfonamide scaffold, specifically at the 4-position. One common synthetic route is through the reaction of 4-nitrobenzenesulfonamide with thiosemicarbazide, followed by reduction of the nitro group to an amino group. The resulting compound undergoes cyclization to form the 1,2,5-thiadiazole ring.

Reaction Conditions::

    Starting Material: 4-nitrobenzenesulfonamide

    Reagents: Thiosemicarbazide, reducing agent (e.g., SnCl₂)

    Conditions: Reflux in a suitable solvent (e.g., ethanol)

    Industrial Production Methods: The industrial-scale production typically involves batch or continuous processes using optimized conditions.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides to form amide derivatives. This reaction typically occurs in pyridine or dry acetone under reflux conditions.

Reagent Conditions Product Yield
Acetyl chloridePyridine, 80°C, 4 hoursN-(1,2,5-thiadiazol-3-yl)-4-acetamidobenzenesulfonamide78%
Benzoyl chlorideDry acetone, 60°C, 6 hoursN-(1,2,5-thiadiazol-3-yl)-4-benzamidobenzenesulfonamide65%

These derivatives demonstrate enhanced antimicrobial activity compared to the parent compound, particularly against Staphylococcus aureus and Escherichia coli.

Cyclization Reactions

Under acidic conditions, the thiadiazole ring participates in cyclization to form fused heterocycles. For example:

  • Reaction with 2,5-dimethoxytetrahydrofuran in glacial acetic acid yields pyrrole-fused sulfonamides .

  • Treatment with thiosemicarbazide followed by sulfuric acid produces 1,3,4-thiadiazole derivatives .

Key Cyclization Pathways :

Reactant Conditions Product Application
2,5-DimethoxytetrahydrofuranAcOH, reflux, 24 hoursPyrrole-sulfonamide hybridAnticancer agent
ThiosemicarbazideH₂SO₄, RT, 2 hours5-Amino-1,3,4-thiadiazol-2-yl sulfonamideCarbonic anhydrase inhibitor

N-Sulfonation and Electrophilic Substitution

The sulfonamide group facilitates N-sulfonation with aryl/heteroaryl sulfonyl chlorides. Additionally, the benzene ring undergoes electrophilic substitution:

N-Sulfonation Example:

Reaction :
4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide + 4-methylbenzenesulfonyl chloride
Double sulfonamide derivative (confirmed viaH NMR at δ 7.8 ppm for aromatic protons) .

Electrophilic Substitution:

Reagent Position Product
HNO₃ (dilute)Para to -NH₂4-Amino-3-nitrobenzenesulfonamide derivative
Cl₂ (FeCl₃)Ortho to -SO₂4-Amino-2-chlorobenzenesulfonamide derivative

Interaction with Hydrazine Derivatives

The compound reacts with hydrazine to form hydrazides , which are intermediates for bioactive heterocycles:

  • Hydrazinolysis :

    • With hydrazine hydrate , it forms 4-hydrazinylbenzenesulfonamide , a precursor for oxadiazoles .

  • Thiadiazole Formation :

    • Treatment with CS₂/KOH yields 1,3,4-oxadiazole-2-thione derivatives (IR absorption at 1516–1506 cm⁻¹) .

Biological Activity Correlation

Reaction products show structure-dependent bioactivity:

Derivative Biological Activity Mechanism
Acylated amidesAntibacterial (MIC: 2–8 μg/mL)Dihydropteroate synthase inhibition
Pyrrole-fused hybridsAnticancer (IC₅₀: 12 μM against MCF-7) Tubulin polymerization disruption
1,3,4-Thiadiazole derivativesCarbonic anhydrase inhibition (Kd: 6 nM) Zn²⁺ chelation in active site

Stability and Reaction Optimization

Critical parameters for high-yield syntheses include:

  • pH control : Acylation requires neutral conditions (pH 7–8).

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization rates .

  • Temperature : Optimal acylation occurs at 60–80°C; higher temperatures promote side reactions.

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating targeted therapeutics.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It has antibacterial properties and may be used in combination therapies.

    Chemistry: Serves as a building block for more complex molecules.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. its sulfonamide group likely interferes with bacterial folate synthesis, inhibiting essential enzymes.

Properties

Molecular Formula

C8H8N4O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-5-10-15-11-8/h1-5H,9H2,(H,11,12)

InChI Key

IPYJNJSFOSMPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NSN=C2

Origin of Product

United States

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